N-Butyl-N-(5-tert-butylfuran-2-YL)-2-methylpropanamide
Description
N-Butyl-N-(5-tert-butylfuran-2-YL)-2-methylpropanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a furan ring substituted with a tert-butyl group and an amide linkage
Properties
CAS No. |
62187-50-2 |
|---|---|
Molecular Formula |
C16H27NO2 |
Molecular Weight |
265.39 g/mol |
IUPAC Name |
N-butyl-N-(5-tert-butylfuran-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C16H27NO2/c1-7-8-11-17(15(18)12(2)3)14-10-9-13(19-14)16(4,5)6/h9-10,12H,7-8,11H2,1-6H3 |
InChI Key |
YKRLUZZJHIXCJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(O1)C(C)(C)C)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-tert-butylfuran-2-YL)-2-methylpropanamide typically involves the reaction of 5-tert-butylfuran-2-carboxylic acid with N-butyl-2-methylpropanamide under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-tert-butylfuran-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Butyl-N-(5-tert-butylfuran-2-YL)-2-methylpro
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